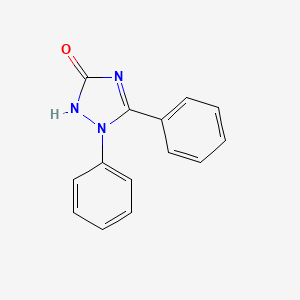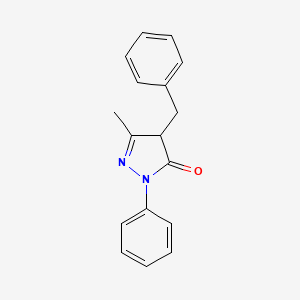
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: is an organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. This specific compound features a benzyl group at the 4-position, a methyl group at the 3-position, and a phenyl group at the 1-position, contributing to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 4-benzyl-3-oxobutanoate.
Cyclization: The intermediate ethyl 4-benzyl-3-oxobutanoate undergoes cyclization with phenylhydrazine to form 4-benzyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of 4-Benzyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups, introducing various functional groups and modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Pyrazolone derivatives with oxidized functional groups.
Reduction: Reduced pyrazolone compounds with altered carbonyl groups.
Substitution: Functionalized pyrazolone derivatives with new substituents.
科学的研究の応用
4-Benzyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 4-Benzyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, and cellular metabolism, leading to its observed pharmacological effects.
類似化合物との比較
Similar Compounds
4-Benzyl-3-methyl-1-phenyl-2-pyrazolin-5-one: Similar structure but with a different substitution pattern.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Lacks the benzyl group, resulting in different chemical properties.
4-Benzyl-1-phenyl-2-pyrazolin-5-one: Similar but without the methyl group at the 3-position.
Uniqueness
4-Benzyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
特性
CAS番号 |
40040-65-1 |
|---|---|
分子式 |
C17H16N2O |
分子量 |
264.32 g/mol |
IUPAC名 |
4-benzyl-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C17H16N2O/c1-13-16(12-14-8-4-2-5-9-14)17(20)19(18-13)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3 |
InChIキー |
RYGSWLNQJYEQQO-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)C1CC2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


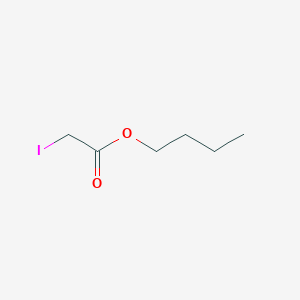

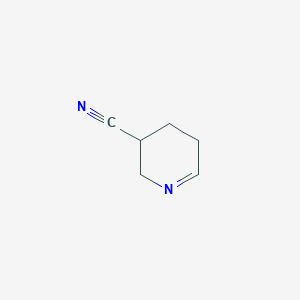
![4(3H)-Quinazolinone, 3-[2-(benzoyloxy)ethyl]-2-phenyl-](/img/structure/B12923755.png)
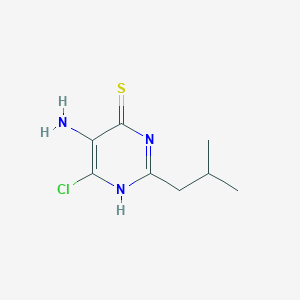
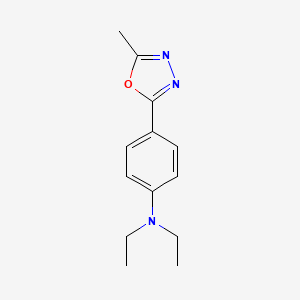
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12923768.png)
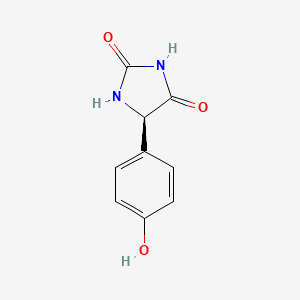
![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate](/img/structure/B12923777.png)
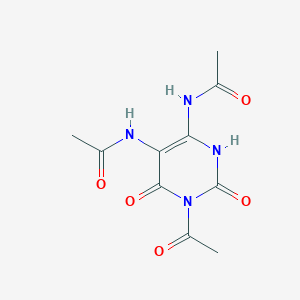
![(2RS)-2-[2-(Dimethylamino)ethyl]indan-1-one Hydrochloride](/img/structure/B12923804.png)
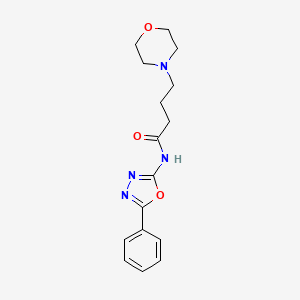
![(2S)-2-amino-4-{6-[(3-methylbut-2-en-1-yl)amino]-3H-purin-3-yl}butanoic acid](/img/structure/B12923813.png)
